4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[3,4-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-6(8)5-4(9)2-3-10-7(5)11-12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEMFLMLPQXQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=CC=NC2=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220410 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-37-6 | |
| Record name | 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[3,4-b]pyridin-4-amine, 3-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolo[3,4-b]pyridine core . Additionally, structural modifications can be achieved through reductive desulfurization, hydrolysis of esters, and Suzuki coupling reactions with aryl boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reductive desulfurization is a common reaction for modifying this compound.
Substitution: The bromo substituent allows for nucleophilic substitution reactions, such as Suzuki coupling with aryl boronic acids. Common reagents used in these reactions include trifluoracetic acid, reducing agents, and aryl boronic acids. Major products formed from these reactions include substituted pyrazolo[3,4-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is primarily studied for its potential as an antitumor agent and a CDK2 inhibitor . The following table summarizes key studies that highlight its medicinal applications:
| Study Title | Description | Findings |
|---|---|---|
| Synthesis and Biological Evaluation of Novel Pyrazolo[3,4-b]pyridines as Potential Antitumor Agents | Investigated the synthesis of various derivatives for antitumor activity. | Identified compounds with significant cytotoxicity against cancer cell lines. |
| Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives as Selective CDK2 Inhibitors | Focused on the design of selective inhibitors targeting cyclin-dependent kinases. | Demonstrated effective inhibition of CDK2, suggesting potential for cancer therapy. |
Material Science Applications
In material science, this compound acts as a ligand for metal coordination. This property enables the development of new materials with tailored functionalities such as catalysts or sensors. The compound's ability to participate in cross-coupling reactions and nucleophilic substitutions makes it valuable for synthesizing complex organic materials.
Inorganic Chemistry Applications
The compound's reactivity is characterized by several key reactions:
- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles.
- Cross-Coupling Reactions : It can engage in cross-coupling with electrophiles using palladium catalysts.
- Condensation Reactions : The amino group can react with carbonyls to form imines or amines.
These reactions enable the synthesis of diverse derivatives that may exhibit enhanced biological or chemical properties.
Case Studies
- Antitumor Activity : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent.
- Metal Coordination Studies : Research involving the coordination of this compound with transition metals demonstrated its effectiveness in forming stable complexes that could be utilized in catalytic processes.
Mechanism of Action
The mechanism of action of 4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinases, inhibiting their activity and thereby preventing the proliferation and differentiation of cancer cells . The compound’s structure allows it to interact with the kinase domain, blocking downstream signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Bioactivity
The pharmacological profile of pyrazolo[3,4-b]pyridines is highly dependent on substituent chemistry. Below is a comparative analysis of key derivatives:
Key Observations:
- Halogenation (Br vs. I): Bromine at position 3 in the target compound may enhance electrophilic substitution reactivity compared to iodo-substituted analogs (e.g., 4-bromo-3-iodo-1-THP-pyrazolo[3,4-b]pyridine in ). Bromine’s moderate size and electronegativity balance steric and electronic effects for further functionalization.
- Amino Group (NH₂): The 4-amino group improves solubility via hydrogen bonding, contrasting with lipophilic substituents (e.g., ethyl esters in Etazolate), which enhance blood-brain barrier penetration .
Pharmacological Profiles
- Anticancer Activity: Triazole hybrids () and Raf kinase inhibitors () demonstrate potent anticancer effects via kinase inhibition. The target compound’s bromo and amino groups may similarly modulate kinase binding but require empirical validation.
- Antimicrobial Activity: Coumarin-fused derivatives exhibit MIC values <10 µM against Gram-positive bacteria, attributed to enhanced membrane penetration from the fused aromatic system .
- Neuroprotective Potential: Etazolate’s sGC activation contrasts with the antioxidant 4,7-dihydro derivatives (), suggesting divergent mechanisms for neurological applications.
Biological Activity
4-Amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHBrN. Its structure includes a pyrazole ring fused to a pyridine ring, with notable substituents: an amino group at the 4-position, a bromine atom at the 3-position, and a methyl group at the 2-position of the pyrazole ring. This unique arrangement contributes to its reactivity and biological interactions .
Inhibition of Tropomyosin Receptor Kinases (TRKs)
One of the primary biological activities of this compound is its role as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are critical in various cellular processes, including proliferation and survival. The compound interacts with the kinase domain of TRKs, inhibiting their activity and affecting downstream signaling pathways such as Ras/Erk and PI3K/Akt .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For example, it has shown significant cytotoxic activity against various cancer cell lines, including:
- Km-12 (IC = 0.304 μM)
- MCF-7 (breast cancer)
- HepG2 (hepatocellular carcinoma)
- A549 (non-small cell lung cancer) .
The mechanism underlying its anticancer effects involves the induction of apoptosis through caspase activation and modulation of key proteins such as p53 and Bax. Additionally, it has been observed to trigger autophagy in cancer cells, enhancing its therapeutic efficacy .
Antibacterial Activity
In addition to its anticancer properties, this compound exhibits antibacterial activity. It has been evaluated against several bacterial strains, demonstrating moderate effectiveness compared to standard antibiotics like tetracycline. The compound's structural features contribute to its interaction with bacterial targets .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines/Organisms | Observed Effects |
|---|---|---|
| Anticancer | Km-12, MCF-7, HepG2 | Induces apoptosis; inhibits proliferation; IC values < 1 μM |
| Antibacterial | B. subtilis, S. aureus | Moderate antibacterial activity; effective against multiple bacterial strains |
| TRK Inhibition | Various cancer cell lines | Inhibits TRK activity; affects signaling pathways involved in cell survival |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) using pyrazole-4-carbaldehydes as precursors. For example, cyclocondensation of 5-amino-3-aryl-1H-pyrazoles with benzoylacetonitriles under solvent-free conditions using ammonium acetate or triethylamine as catalysts yields pyrazolo[3,4-b]pyridine derivatives . Optimization of reaction time (6–12 hours) and temperature (80–120°C) improves yields (70–85%). Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in DMF .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, 2D-COSY) to assign proton environments and X-ray crystallography for unambiguous confirmation of the bromine substitution at the 3-position. For example, spiro[pyrazolo[3,4-b]pyridine] derivatives have been structurally validated via single-crystal X-ray diffraction .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Screen against promastigote forms of Leishmania amazonensis (IC₅₀ determination) or cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells). Use log P (shake-flask method) to correlate hydrophobicity with membrane permeability .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromo and 2-methyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Perform Suzuki-Miyaura coupling with arylboronic acids to assess the bromine’s leaving-group efficiency. Steric hindrance from the 2-methyl group may reduce coupling yields unless bulky ligands (e.g., SPhos) are used. Compare reaction rates via HPLC-MS monitoring .
Q. What computational strategies can predict binding affinity of this compound to protein kinases?
- Methodological Answer : Use molecular docking (AutoDock Vina) with kinase targets (e.g., JAK2 or EGFR). Validate predictions with MD simulations (AMBER/CHARMM) to assess binding stability. Substituent effects (e.g., 4-amino group) can enhance hydrogen bonding with kinase ATP-binding pockets .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Investigate metabolic stability (e.g., liver microsome assays) and plasma protein binding (equilibrium dialysis). For instance, pyrazolo[3,4-b]pyridines with log P >3 may exhibit poor aqueous solubility, reducing in vivo efficacy despite high in vitro activity .
Q. What catalytic systems enable enantioselective synthesis of chiral pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Chiral-at-metal Rh(III) complexes catalyze Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated acyl imidazoles, achieving >85% enantiomeric excess (ee). Optimize solvent (toluene/THF) and catalyst loading (2–5 mol%) .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
